
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane: is a complex organosilicon compound characterized by the presence of four trifluoromethylphenyl groups attached to a divinyldisiloxane core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)phenylsilane derivatives.
Hydrosilylation Reaction: The key step involves the hydrosilylation of 4-(trifluoromethyl)phenylsilane with divinyldisiloxane in the presence of a platinum catalyst. This reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems enhances the efficiency and yield of the process.
化学反应分析
Types of Reactions
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous solvents such as tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Functionalized derivatives with various substituents
科学研究应用
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane finds applications in several scientific research fields:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of bio-compatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism of action of 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It can modulate signaling pathways related to cell growth, differentiation, and apoptosis, making it a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
- 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)disiloxane
- 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)disilane
- 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)vinylsilane
Uniqueness
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane stands out due to its divinyldisiloxane core, which imparts unique reactivity and stability compared to its analogs. The presence of vinyl groups allows for further functionalization and cross-linking, enhancing its versatility in various applications.
属性
CAS 编号 |
920743-82-4 |
|---|---|
分子式 |
C32H22F12OSi2 |
分子量 |
706.7 g/mol |
IUPAC 名称 |
ethenyl-[ethenyl-bis[4-(trifluoromethyl)phenyl]silyl]oxy-bis[4-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C32H22F12OSi2/c1-3-46(25-13-5-21(6-14-25)29(33,34)35,26-15-7-22(8-16-26)30(36,37)38)45-47(4-2,27-17-9-23(10-18-27)31(39,40)41)28-19-11-24(12-20-28)32(42,43)44/h3-20H,1-2H2 |
InChI 键 |
IOIHOYVOZYYAHY-UHFFFAOYSA-N |
规范 SMILES |
C=C[Si](C1=CC=C(C=C1)C(F)(F)F)(C2=CC=C(C=C2)C(F)(F)F)O[Si](C=C)(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


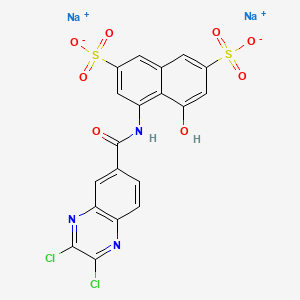
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
![4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12894170.png)
![1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B12894173.png)
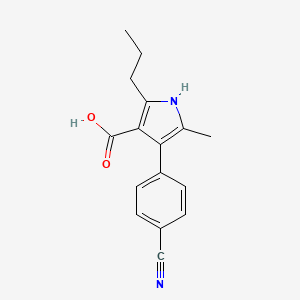
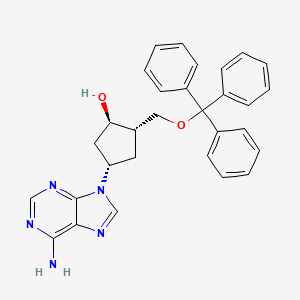
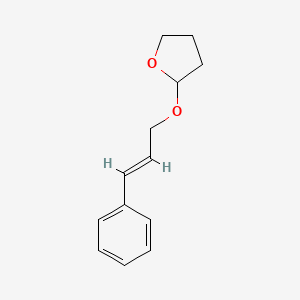
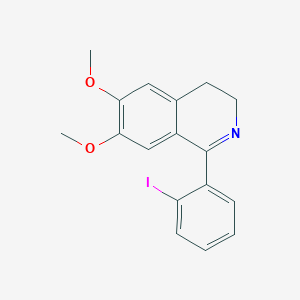
![Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B12894209.png)
![Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12894213.png)
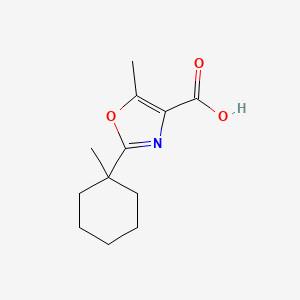
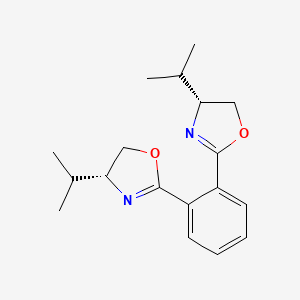
![2,5-Pyrrolidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B12894223.png)
![ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate](/img/structure/B12894247.png)
